molecular formula C19H19NO4 B2538191 N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1421480-78-5

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2538191
CAS RN: 1421480-78-5
M. Wt: 325.364
InChI Key: JKTLKTLCLZDREI-UHFFFAOYSA-N
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Description

The compound "N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide" is a chemical derivative that belongs to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural similarities have been studied. For instance, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives have been synthesized and are likely to share some chemical and physical properties with the compound .

Synthesis Analysis

The synthesis of related compounds, such as the N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, has been achieved through a one-pot three-component synthesis. This involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes . The method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions. This information suggests that the synthesis of "N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide" could potentially follow a similar synthetic route, with modifications to the starting materials to fit the specific structure of the target compound.

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide" are not detailed in the provided papers, the synthesis paper implies that the compound could participate in reactions typical of acetamides, furans, and naphthalenes. These could include nucleophilic substitution reactions at the acetamide group or electrophilic aromatic substitution on the furan and naphthalene rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, based on the structural features and the synthesis of similar compounds , it can be inferred that "N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide" would exhibit properties consistent with aromatic acetamides. This might include moderate solubility in organic solvents, potential for crystallization, and the ability to form hydrogen bonds due to the presence of hydroxyl and amide groups.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated efficient synthesis techniques for furan and naphthalene derivatives, including N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide, through various chemical reactions. For example, one study describes a one-pot, three-component synthesis method that is environmentally friendly, offers good yields, and employs straightforward protocols under mild conditions (Raju et al., 2022). Another study highlights a reaction involving condensation of 2-naphthol, furfural, and acetamide, leading to unexpected secondary carbo-Piancatelli rearrangement, illustrating the complex chemical behavior and potential for creating diverse molecular structures (Gutnov et al., 2019).

Applications in Material Science

Some derivatives have been explored for their photochromic properties, such as the synthesis of 5-hydroxy substituted naphthofurans leading to photochromic benzochromenes. These compounds exhibit color changes upon UV irradiation, suggesting applications in material science for creating smart materials and sensors (Aiken et al., 2014).

Potential Biological Activities

There's research into compounds with similar structures showing biological activities, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide being a potent inhibitor of aminopeptidase N, indicating potential therapeutic applications. This compound inhibited basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells, suggesting anti-angiogenic activity at low micromolar concentrations (Lee et al., 2005).

Catalytic Applications

Research into catalytic applications involves using nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of naphthalene derivatives. This highlights the potential of these compounds in facilitating various chemical transformations, showcasing their versatility in organic synthesis (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(18-6-3-11-23-18)9-10-20-19(22)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12,17,21H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLKTLCLZDREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide

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